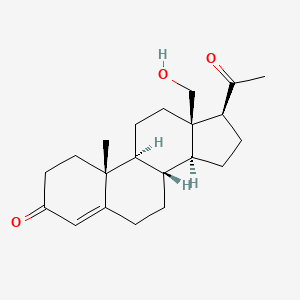18-Hydroxyprogesterone
CAS No.: 596-69-0
Cat. No.: VC1634531
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 596-69-0 |
|---|---|
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | (8R,9S,10R,13R,14S,17S)-17-acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1 |
| Standard InChI Key | QFNCSEWPJSDMED-OFELHODLSA-N |
| Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CO |
| SMILES | CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO |
| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO |
Introduction
Chemical Structure and Properties
18-Hydroxyprogesterone (C₂₁H₃₀O₃) is a steroid hormone with a molecular weight of 330.5 g/mol . The compound features a hydroxyl group at the 18-position of the progesterone backbone, distinguishing it from other progesterone derivatives such as 17-hydroxyprogesterone. The chemical structure of 18-hydroxyprogesterone consists of a four-ring system characteristic of steroid hormones, with the addition of specific functional groups that determine its biochemical properties.
Physical and Chemical Characteristics
The molecular structure of 18-hydroxyprogesterone includes:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | 18-Hydroxypregn-4-ene-3,20-dione |
| Physical State | Solid (at standard conditions) |
| Creation Date in PubChem | 2005-08-08 |
| Last Modified | 2025-02-22 |
18-Hydroxyprogesterone features a pregn-4-ene-3,20-dione structure with a hydroxyl group at the 18 position. This specific positioning of the hydroxyl group gives the compound its unique chemical identity and potentially its distinct biological properties .
Nomenclature and Identification
18-Hydroxyprogesterone is known by several names and identifiers in scientific and regulatory contexts. These identifiers are critical for accurately referencing the compound in scientific literature, regulatory documents, and chemical databases.
Standard Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 596-69-0 |
| European Community (EC) Number | 209-889-1 |
| DSSTox Substance ID | DTXSID80975005 |
| Nikkaji Number | J252.485F |
| Wikidata | Q82959488 |
Synonyms and Alternative Names
The compound is also known by several synonyms in scientific literature:
-
18-Hydroxyprogesterone
-
18-Hydroxypregn-4-ene-3,20-dione
-
Pregn-4-ene-3,20-dione, 18-hydroxy-
-
DTXCID901402418
These various identifiers and names facilitate cross-referencing across different chemical databases and scientific publications.
Differentiation from Related Compounds
It is important to distinguish 18-hydroxyprogesterone from other closely related steroid hormones, particularly 17-hydroxyprogesterone (17-OHP) and hydroxyprogesterone caproate, which appear more frequently in clinical literature.
Comparison with 17-Hydroxyprogesterone
17-Hydroxyprogesterone (17-OHP) is a steroid hormone produced by the adrenal glands and sex glands . Unlike 18-hydroxyprogesterone, 17-OHP plays a significant role in the production of cortisol and is clinically important in the diagnosis of congenital adrenal hyperplasia (CAH) . The structural difference between these compounds—hydroxylation at position 17 versus position 18—results in different biological activities and clinical applications.
Biological Significance
Unlike 17-hydroxyprogesterone, which has well-documented roles in steroid hormone biosynthesis and clinical significance in conditions like congenital adrenal hyperplasia, specific information about the biological role of 18-hydroxyprogesterone is limited in the available scientific literature.
Research Status and Future Directions
The current body of scientific literature appears to contain limited specific research on 18-hydroxyprogesterone compared to related compounds like 17-hydroxyprogesterone and hydroxyprogesterone caproate. This presents opportunities for future research to explore:
-
The specific biological role of 18-hydroxyprogesterone in steroid hormone pathways
-
Potential clinical significance in endocrine disorders
-
Comparative studies with other hydroxyprogesterone compounds
-
Development of specific and sensitive detection methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume